molecular formula C7H4BrF3N4 B2508546 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 2088975-64-6

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B2508546
CAS No.: 2088975-64-6
M. Wt: 281.036
InChI Key: HRCKNYWKHBWFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 2088975-64-6) is a high-value chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a bromo-substituted triazolopyridine core, a structure recognized as a privileged scaffold in medicinal chemistry . The bromo and trifluoromethyl groups on the core structure provide distinct reactivity and metabolic stability, making this intermediate particularly useful for constructing novel target molecules via cross-coupling reactions such as Suzuki reactions . Recent scientific literature highlights the significant research value of the triazolopyridine scaffold, which can function as an ATP mimetic in the design of kinase inhibitors . Specifically, triazolopyridine derivatives have been rationally designed and synthesized as potent dual inhibitors targeting both Janus Kinases (JAK) and Histone Deacetylases (HDAC), demonstrating promising antiproliferative activity against cancer cell lines . The 2-amino group on the triazolopyridine core offers a versatile handle for further synthetic modification, allowing researchers to attach various pharmacophores and linkers to explore structure-activity relationships and develop potential therapeutic agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N4/c8-3-1-2-4(7(9,10)11)15-5(3)13-6(12)14-15/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCKNYWKHBWFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C(=C1)C(F)(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the formation of the triazolopyridine core followed by the introduction of the bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of triazolopyridine derivatives has led to the development of numerous analogs. Below is a detailed comparison of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine with key analogs:

Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 8-Br, 5-CF₃, 2-NH₂ C₇H₄BrF₃N₄ 281.03 Research intermediate; high purity (>98%)
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-Br, 2-NH₂ C₆H₅BrN₄ 213.03 Pharmaceutical/agrochemical intermediate
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 8-Br, 6-F, 2-NH₂ C₆H₄BrFN₄ 231.03 Structural analog with fluorine substitution
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N7-(4-bromophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2,7-diamine 5-CH₃, 7-(4-BrPh), 2-(benzodioxole) C₂₁H₁₇BrN₆O₂ 481.30 Antifungal activity (80% inhibition at 50 μg/mL)
2-Fluoro-N-(5,7-dimethoxy-triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide 5,7-OCH₃, 2-SO₂NH₂, 6-CF₃ C₁₅H₁₂F₄N₄O₄S 420.34 Herbicidal activity (ALS inhibitor)

Key Differences and Research Findings

Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine . Fluorine substitution (e.g., 8-Bromo-6-fluoro analog) improves binding affinity in receptor-targeted applications due to its electronegativity and small atomic radius .

Biological Activity: Compounds with sulfonamide moieties (e.g., 2-Fluoro-N-(5,7-dimethoxy-triazolo[1,5-a]pyrimidin-2-yl)-6-CF₃-benzenesulfonamide) exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Bromophenyl derivatives (e.g., N7-(4-bromophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2,7-diamine) show antifungal activity against pathogens like Fusarium graminearum with inhibition rates comparable to commercial agents .

Synthetic Utility :

  • The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups for diversification .

Biological Activity

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4BrF3N4
  • Molecular Weight : 281.04 g/mol
  • CAS Number : 2088975-64-6

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its potential as an antiviral and anticancer agent. The following sections summarize key findings from various studies.

Antiviral Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds, including 8-bromo derivatives, show significant antiviral activity. For instance, compounds structurally related to this compound were evaluated for their efficacy against viral infections.

Key Findings :

  • Inhibition of Viral Replication : Research has shown that certain triazolo derivatives can inhibit the replication of viruses such as HIV and influenza by interfering with viral polymerases and proteases.
  • Mechanism of Action : The mechanism often involves binding to specific viral proteins, disrupting their function and thereby inhibiting the viral life cycle.

Anticancer Activity

Several studies have explored the anticancer potential of this compound class. The triazole ring system is known for its ability to interact with various biological targets involved in cancer progression.

Case Studies :

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
  • Mechanisms of Action :
    • Induction of apoptosis through the activation of caspase pathways.
    • Inhibition of cell proliferation by blocking cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazole and pyridine rings can significantly influence potency and selectivity.

SubstitutionEffect on Activity
Bromine at position 8Enhances antiviral potency
Trifluoromethyl group at position 5Increases lipophilicity and cellular uptake

Q & A

Q. What are the established synthetic routes for 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine?

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and trifluoromethyl integration (δ ~110–125 ppm for CF₃) .
  • XRD : Critical for resolving crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in methanol solvates) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Yield discrepancies often arise from:

  • Solvent polarity : Methanol vs. DMF may alter reaction kinetics due to differing solubility of intermediates .
  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. CuI can influence cross-coupling efficiency for bromine substitution .
  • Temperature control : Exothermic trifluoromethylation steps require precise thermal management to avoid byproducts . Recommendation : Use a design-of-experiments (DoE) approach to systematically test variables like solvent, catalyst loading, and temperature .

Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets?

Mechanistic studies involve:

  • Molecular docking : Triazolo-pyridine scaffolds often target adenosine receptors (e.g., A₂A); docking simulations using software like AutoDock Vina can predict binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for receptor-ligand interactions .
  • SAR analysis : Compare bromine/trifluoromethyl derivatives (e.g., 8-Bromo vs. 6-Iodo analogs) to identify critical substituents for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.